molecular formula C11H12N2O4 B2568663 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione CAS No. 79003-60-4

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B2568663
CAS No.: 79003-60-4
M. Wt: 236.227
InChI Key: NYXXKWDVVAYKNX-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O4. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds under mild conditions, and the product is obtained in good yields. Another method involves the Knoevenagel condensation, which is a versatile reaction for the synthesis of imidazolidine-2,4-diones .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased yield, reduced reaction time, and improved scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced imidazolidine derivatives, and substituted imidazolidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-6-3-4-7(8(5-6)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXXKWDVVAYKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=O)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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